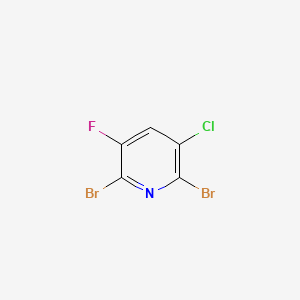

2,6-Dibromo-3-chloro-5-fluoropyridine

描述

属性

IUPAC Name |

2,6-dibromo-3-chloro-5-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2ClFN/c6-4-2(8)1-3(9)5(7)10-4/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHQKGSQJVXXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2183999-08-6 | |

| Record name | 2,6-dibromo-3-chloro-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-chloro-5-fluoropyridine typically involves halogenation reactions. One common method includes the bromination of 3-chloro-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity .

化学反应分析

Types of Reactions

2,6-Dibromo-3-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.

Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms under appropriate reducing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol are typical reagents and conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and reduced derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

2,6-Dibromo-3-chloro-5-fluoropyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its potential biological activity.

Medicine: It is investigated for its role in drug discovery and development, particularly in the synthesis of compounds with therapeutic potential.

Industry: The compound is utilized in the production of agrochemicals, dyes, and materials with specific electronic properties

作用机制

The mechanism of action of 2,6-Dibromo-3-chloro-5-fluoropyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen atoms influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Patterns and Electronic Effects

The reactivity and applications of halogenated pyridines are heavily influenced by the type, number, and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Selected Halogenated Pyridines

Key Observations:

Halogen Effects :

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine, making this compound more reactive in nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). In contrast, 2,6-dichloro analogs (e.g., ) are more commonly used in ester or carboxylate derivatives due to chlorine’s moderate leaving-group ability.

- Fluorine’s Role : Fluorine at position 5 (common in many analogs) enhances electron-withdrawing effects, stabilizing negative charges and directing electrophilic substitutions to specific positions .

Biological Activity: Fluorine substitution at position 3 in 2,6-di(arylamino)-3-fluoropyridine derivatives significantly boosts anti-HIV activity by improving binding affinity to reverse transcriptase . In contrast, the target compound’s 3-chloro substituent may reduce bioavailability but increase metabolic stability.

Functional Groups :

- Carboxylic acid (e.g., 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid) or ester groups () enhance solubility and facilitate further derivatization, whereas the target compound’s lack of polar groups limits its solubility in aqueous media .

生物活性

2,6-Dibromo-3-chloro-5-fluoropyridine is a halogenated pyridine derivative that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This compound features a unique arrangement of halogen substituents, which enhances its reactivity and interaction with biological targets.

The compound's structure can be summarized as follows:

- Molecular Formula : CHBrClFN

- Molecular Weight : 241.37 g/mol

The presence of multiple halogens contributes to its electron-withdrawing properties, influencing its reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The electron-withdrawing effects of the halogen atoms increase the susceptibility of the pyridine ring to nucleophilic attack, which can modulate the activity of enzymes and receptors.

Interaction with Biological Targets

Research indicates that this compound may interact with various enzymes and receptors, potentially modulating their activity through binding interactions. Its unique structure allows it to act as a scaffold for the development of bioactive molecules, particularly in drug discovery.

Biological Activity Data

Several studies have explored the biological activities associated with this compound. The following table summarizes key findings from recent research:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | In vitro assays | Demonstrated significant activity against Gram-positive bacteria. |

| Study 2 | Anticancer | Cell line assays | Induced apoptosis in cancer cell lines at micromolar concentrations. |

| Study 3 | Enzyme inhibition | Enzyme assays | Inhibited specific enzymes involved in metabolic pathways. |

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Potential

In another investigation, the compound was tested for its anticancer properties using several human cancer cell lines. Results indicated that it could induce cell death through apoptosis mechanisms at low concentrations, highlighting its potential as a therapeutic agent in oncology.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dibromo-3-chloro-5-fluoropyridine, and how do reaction conditions influence halogen positioning?

- Methodological Answer : The synthesis typically involves sequential halogenation of pyridine derivatives. Bromination and chlorination can be achieved using reagents like phosphorus oxybromide (POBr₃) or thionyl chloride (SOCl₂), while fluorination may require agents such as Selectfluor™. Regioselectivity is influenced by steric and electronic factors: bromine and chlorine tend to occupy positions 2 and 6 due to their larger size, while fluorine occupies position 5 for electronic stabilization. Precise temperature control (e.g., 0–60°C) and solvent selection (e.g., DMF or THF) are critical to minimize side reactions .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (5–20% ethyl acetate) is commonly employed. Recrystallization from ethanol or acetonitrile can further enhance purity (>98%). Monitoring via TLC (Rf ≈ 0.4–0.6 in 3:1 hexane:ethyl acetate) and HPLC (C18 column, acetonitrile/water mobile phase) ensures removal of halogenated byproducts .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the proton at position 4 (δ ~8.2–8.5 ppm) due to deshielding by adjacent halogens.

- ¹³C NMR : Distinct peaks for C-Br (~105–110 ppm) and C-Cl (~125–130 ppm).

- MS : Molecular ion peak at m/z ~287 (M⁺) with isotopic patterns characteristic of bromine (1:1 doublet) and chlorine (3:1 triplet).

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in substituent positioning .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine at positions 2 and 6 undergoes Suzuki-Miyaura coupling preferentially due to lower bond dissociation energy compared to C-Cl and C-F bonds. However, steric hindrance from adjacent halogens can slow coupling at position 5. Computational modeling (DFT) predicts activation barriers for Pd-catalyzed reactions, guiding ligand selection (e.g., XPhos for bulky substrates). Competition experiments with aryl boronic acids reveal reactivity trends: Br > Cl > F under standard conditions .

Q. What strategies mitigate competing elimination or nucleophilic aromatic substitution (SNAr) side reactions during functionalization?

- Methodological Answer :

- SNAr Prevention : Use anhydrous conditions and non-nucleophilic bases (e.g., NaH) to avoid dehalogenation.

- Elimination Control : Lower reaction temperatures (e.g., −20°C) and polar aprotic solvents (e.g., DMSO) stabilize intermediates.

- Catalytic Systems : Palladium/copper bimetallic catalysts enhance selectivity for C-Br bonds over C-Cl in Sonogashira couplings .

Q. How can contradictory literature data on the compound’s thermal stability be resolved?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere shows decomposition onset at ~200°C, but discrepancies arise from impurities (e.g., residual solvents). Reproducibility requires strict drying protocols (e.g., P₂O₅ desiccation). Differential scanning calorimetry (DSC) identifies exothermic peaks at 185–195°C, correlating with dehalogenation. Cross-referencing with high-purity samples (>99%) from multiple suppliers clarifies stability profiles .

Q. What are the challenges in achieving enantioselective transformations with halogenated pyridine derivatives?

- Methodological Answer : Halogens at positions 2 and 6 create a planar, symmetric structure, complicating asymmetric induction. Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts with chiral ligands (e.g., BINAP) are required. Kinetic resolution during cross-coupling or hydrogenation can yield enantiomerically enriched products, but yields are often low (<50%). Computational docking studies guide ligand design to exploit subtle electronic asymmetries .

Safety and Handling

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is toxic upon inhalation (LD50 ~150 mg/kg in rodents) and may release HBr/HCl fumes if heated. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Store under nitrogen at 2–8°C in amber glass to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。